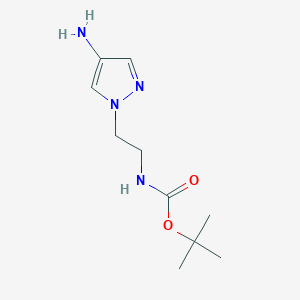

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

概要

説明

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with an amino group and an ethyl linker.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthetic route is approximately 59.5% .

Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form the corresponding nitroso compound.

Reduction: The nitroso compound is then reduced to the corresponding amine.

Esterification: The amine is esterified to form the corresponding ester.

Amino Group Protection: The amino group is protected using a trityl group.

Condensation: Finally, the protected amine is condensed with tert-butyl carbamate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

科学的研究の応用

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:

- tert-Butyl (2-(3-nitropyridin-2-yl)amino)ethyl)carbamate

- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate

- tert-Butyl (3-(4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl carbamate group and the pyrazole ring in this compound contributes to its distinct chemical properties and reactivity.

生物活性

Tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, also known by its CAS number 1394162-48-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

IUPAC Name: this compound

The compound features a tert-butyl group, an amino-substituted pyrazole ring, and a carbamate moiety, which contribute to its solubility and bioavailability. The presence of nitrogen atoms in the pyrazole ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor for various enzymes involved in disease processes, particularly in cancer and inflammation pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes such as epoxide hydrolase and cyclooxygenase (COX), which are critical in inflammatory responses .

- Binding Affinity: Interaction studies indicate that the compound may bind to protein targets relevant to cancer progression or inflammatory responses, assessed through techniques like surface plasmon resonance.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro studies suggest that pyrazole-based compounds can inhibit the growth of cancer cells significantly, with IC50 values ranging from 0.013 to 0.089 μM against specific targets .

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as IL-17 and TNFα. Research has demonstrated that related compounds can reduce cytokine production in LPS-treated models .

Study 1: Antitumor Activity

A study evaluating various pyrazole derivatives found that compounds with similar structures to this compound exhibited significant antitumor activity against multiple cancer types. The most active compounds were noted for their ability to inhibit cell proliferation in vitro, with promising results in vivo as well .

Study 2: Enzyme Inhibition

Another research effort focused on assessing the inhibitory effects of pyrazole derivatives on epoxide hydrolase and COX enzymes. The findings indicated that modifications in the chemical structure could enhance inhibitory potency significantly, suggesting a pathway for developing more effective therapeutic agents based on this scaffold .

Data Summary

特性

IUPAC Name |

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNYWSBHIXKFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。